molecular formula C12H24N2 B2866102 4-Methyl-1-(piperidin-3-ylmethyl)piperidine CAS No. 926212-17-1

4-Methyl-1-(piperidin-3-ylmethyl)piperidine

Cat. No.: B2866102
CAS No.: 926212-17-1
M. Wt: 196.338
InChI Key: XOZOEASNBZIJBW-UHFFFAOYSA-N
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Description

4-Methyl-1-(piperidin-3-ylmethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and a piperidin-3-ylmethyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylpiperidine with 3-chloromethylpiperidine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(piperidin-3-ylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-(piperidin-3-ylmethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(piperidin-3-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: Lacks the piperidin-3-ylmethyl group.

    3-Methylpiperidine: Substituted at a different position on the piperidine ring.

    1-(Piperidin-3-ylmethyl)piperidine: Lacks the methyl group at the 4-position.

Uniqueness

4-Methyl-1-(piperidin-3-ylmethyl)piperidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

4-methyl-1-(piperidin-3-ylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-4-7-14(8-5-11)10-12-3-2-6-13-9-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZOEASNBZIJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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